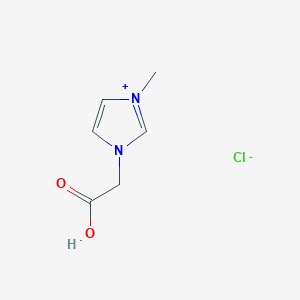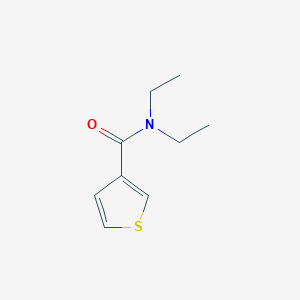
8-Nitroquinolin-5-amine
Vue d'ensemble
Description
8-Nitroquinolin-5-amine is a chemical compound with the molecular formula C9H7N3O2 and a molecular weight of 189.17 g/mol .
Synthesis Analysis
The synthesis of 8-Nitroquinolin-5-amine involves nitration of quinoline to give a mixture of the 5- and 8-nitroderivatives, which are separated by distillation and sublimation. The 8-nitro isomer is then reduced with tin powder in the presence of hydrochloric acid to give the amines . Another method involves intramolecular main group metal Lewis acid-catalyzed formal hydroamination as well as hydroarylation methodology using mono-propargylated aromatic ortho-diamines .Molecular Structure Analysis
The molecular structure of 8-Nitroquinolin-5-amine is represented by the InChI code: 1S/C9H7N3O2/c10-7-3-4-8(12(13)14)9-6(7)2-1-5-11-9/h1-5H,10H2 .Physical And Chemical Properties Analysis
8-Nitroquinolin-5-amine has a melting point of 240-245 degrees Celsius .Applications De Recherche Scientifique
Pharmaceutical Research: Antimicrobial Agents
8-Nitroquinolin-5-amine serves as a scaffold for developing new antimicrobial agents. Its nitro group and quinoline core are often involved in the synthesis of compounds with potential antibacterial and antifungal properties. The structural motif of quinoline is known to interact with various biological targets, disrupting critical processes in microbial cells .
Cancer Therapy: Drug Design
The quinoline ring system, present in 8-Nitroquinolin-5-amine, is a common feature in many anticancer drugs. Researchers utilize its structure to design molecules that can interfere with DNA replication or inhibit enzymes crucial for cancer cell growth. The nitro group can be modified to enhance the compound’s cytotoxicity against cancer cells .
Chemical Synthesis: C–H Activation
The compound is used in the field of chemical synthesis, particularly in C–H activation processes. It acts as a ligand that facilitates the activation of C–H bonds in other molecules, allowing for the introduction of functional groups in a controlled and efficient manner. This is crucial for constructing complex organic molecules .
Environmental Science: Sensing and Detection
8-Nitroquinolin-5-amine derivatives are investigated for their use in environmental sensing and detection. They can be designed to react with specific pollutants or hazardous substances, leading to a change in fluorescence or color that can be easily detected .
Neuroscience: Neuroprotective Agents
In neuroscience, the quinoline structure of 8-Nitroquinolin-5-amine is being studied for its neuroprotective properties. Derivatives of this compound may help in the treatment of neurodegenerative diseases by protecting neurons from oxidative stress and apoptosis .
Agriculture: Pesticide Development
The nitroquinoline framework is also significant in the development of new pesticides. Its chemical properties allow for the creation of compounds that are toxic to pests but have lower toxicity to non-target organisms, making it an environmentally friendlier option for pest control .
Analytical Chemistry: Chromatographic Analysis
Finally, in analytical chemistry, 8-Nitroquinolin-5-amine can be used as a derivatization agent in chromatography. It can help in the detection and quantification of compounds by improving their chromatographic properties and enabling better separation and analysis .
Propriétés
IUPAC Name |
8-nitroquinolin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2/c10-7-3-4-8(12(13)14)9-6(7)2-1-5-11-9/h1-5H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUJXJGQTEDKYER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60415398 | |
| Record name | 8-nitroquinolin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60415398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
42606-39-3 | |
| Record name | 8-Nitro-5-quinolinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42606-39-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-nitroquinolin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60415398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Methyl-1,4,5,6-tetrahydroimidazo[4,5-d][1]benzazepine](/img/structure/B1366373.png)





![1-Butanone, 1-[4-(trifluoromethyl)phenyl]-](/img/structure/B1366390.png)
![N-[1-(Azidomethyl)-2-methylpropyl]-2-nitrobenzenesulfonamide](/img/structure/B1366393.png)





